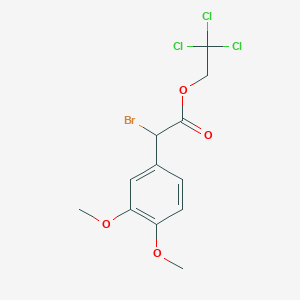

2,2,2-Trichloroethyl 2-bromo-2-(3,4-dimethoxyphenyl)acetate

Description

2,2,2-Trichloroethyl 2-bromo-2-(3,4-dimethoxyphenyl)acetate (CAS: 322765-94-6) is a brominated aromatic ester with the molecular formula C₁₂H₁₂BrCl₃O₄ and a molecular weight of 406.484 g/mol . The compound features a 3,4-dimethoxyphenyl group attached to a brominated acetate moiety, with a 2,2,2-trichloroethyl ester group. Key properties include:

Properties

IUPAC Name |

2,2,2-trichloroethyl 2-bromo-2-(3,4-dimethoxyphenyl)acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12BrCl3O4/c1-18-8-4-3-7(5-9(8)19-2)10(13)11(17)20-6-12(14,15)16/h3-5,10H,6H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPKJHJLORFAYPZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(C(=O)OCC(Cl)(Cl)Cl)Br)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12BrCl3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-Trichloroethyl 2-bromo-2-(3,4-dimethoxyphenyl)acetate typically involves a multi-step reaction process. One common method includes the reaction of 3,4-dimethoxyphenylacetic acid with 2,2,2-trichloroethanol in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in dichloromethane. This is followed by bromination using N-bromosuccinimide (NBS) and a radical initiator such as azobisisobutyronitrile (AIBN) in carbon tetrachloride under irradiation conditions .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent quality and purity.

Chemical Reactions Analysis

Types of Reactions

2,2,2-Trichloroethyl 2-bromo-2-(3,4-dimethoxyphenyl)acetate undergoes various types of chemical reactions, including:

Substitution Reactions: The bromo group can be substituted with other nucleophiles.

Oxidation Reactions: The compound can be oxidized to form different products.

Reduction Reactions: The trichloroethyl group can be reduced under specific conditions.

Common Reagents and Conditions

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as zinc dust in the presence of ammonium acetate.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amide derivative, while oxidation can produce a carboxylic acid derivative.

Scientific Research Applications

Chemistry

In synthetic organic chemistry, this compound is utilized as an intermediate for the synthesis of more complex organic molecules. Its reactivity profile allows for various transformations:

- Substitution Reactions : The bromo group can be replaced with other nucleophiles.

- Oxidation and Reduction Reactions : The compound can undergo oxidation to yield carboxylic acids or reduction to form different derivatives.

Biology

The compound has been studied for its potential biological activity:

- Enzyme Interaction Studies : Research indicates that the bromo group can participate in nucleophilic substitution reactions affecting enzyme activity.

- Biochemical Pathways : Its interactions may influence critical cellular functions through modulation of biochemical pathways.

Medicine

In medicinal chemistry, this compound is investigated for its therapeutic properties:

- Drug Development : It serves as a precursor for synthesizing potential pharmaceutical agents.

- Antimicrobial Activity : Preliminary studies suggest that compounds with similar structures exhibit moderate inhibition against bacterial strains such as Salmonella and Escherichia coli.

Antibacterial Activity

A comparative study on the antibacterial efficacy of compounds similar to 2,2,2-Trichloroethyl 2-bromo-2-(3,4-dimethoxyphenyl)acetate yielded the following results:

| Compound | Minimum Bactericidal Concentration (µg/mL) | Target Microorganism |

|---|---|---|

| Compound A | 31.25 | S. aureus |

| Compound B | 62.5 | E. coli |

| Compound C | >250 | S. enteritidis |

Cytotoxicity Against Cancer Cells

Research has demonstrated that this compound exhibits cytotoxic effects on various cancer cell lines. The mechanism may involve its ability to disrupt cellular processes through nucleophilic substitution or oxidative stress induction.

Mechanism of Action

The mechanism of action of 2,2,2-Trichloroethyl 2-bromo-2-(3,4-dimethoxyphenyl)acetate involves its interaction with specific molecular targets. The bromo group can participate in nucleophilic substitution reactions, while the trichloroethyl group can undergo reduction or elimination. These interactions can affect various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Electronic and Steric Effects

- Substituent Influence : The 3,4-dimethoxyphenyl group in the target compound provides electron-donating effects, enhancing resonance stabilization, whereas dichlorophenyl analogs (e.g., CAS 41204-08-4) exhibit stronger electron-withdrawing properties, favoring electrophilic reactions .

- For example, methyl esters (e.g., compound 17) hydrolyze rapidly under basic conditions, as observed in related analogs .

Application-Specific Behavior

- Intermediate Stability : The trichloroethyl ester’s stability under reflux conditions (e.g., DCM, Al₂O₃) contrasts with rapid hydrolysis observed in methyl esters (e.g., compound 14), which limits their utility in multi-step syntheses .

Biological Activity

2,2,2-Trichloroethyl 2-bromo-2-(3,4-dimethoxyphenyl)acetate is an organic compound with significant potential in various biological applications. Its unique structure, characterized by the presence of a bromo group and a dimethoxyphenyl moiety, suggests possible interactions with biological systems that warrant detailed investigation.

- Molecular Formula : C₁₂H₁₂BrCl₃O₄

- Molecular Weight : 406.5 g/mol

- CAS Number : 322765-94-6

The compound is synthesized through a multi-step reaction involving 3,4-dimethoxyphenylacetic acid and 2,2,2-trichloroethanol, followed by bromination processes. This synthesis pathway is crucial for understanding its reactivity and potential biological interactions.

The biological activity of this compound can be attributed to its ability to undergo various chemical reactions:

- Nucleophilic Substitution : The bromo group can participate in nucleophilic substitution reactions, which may affect enzyme activity or receptor binding.

- Oxidation and Reduction : The trichloroethyl group can undergo reduction under specific conditions, potentially leading to the formation of active metabolites that may exhibit different biological effects.

These mechanisms suggest that the compound could interact with various biomolecules, influencing biochemical pathways critical for cellular function.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of compounds similar to 2,2,2-Trichloroethyl 2-bromo-2-(3,4-dimethoxyphenyl)acetate. For instance:

- Compounds with similar structural motifs have shown moderate inhibition against various bacterial strains such as Salmonella and Escherichia coli, with minimum bactericidal concentrations (MBCs) reported around 31.25 µg/mL .

Case Studies

-

Antibacterial Activity :

Compound MBC (µg/mL) Target Microorganism Compound A 31.25 S. aureus Compound B 62.5 E. coli Compound C >250 S. enteritidis - Cytotoxicity Against Cancer Cells :

Q & A

Q. What are the established synthetic routes for preparing 2,2,2-Trichloroethyl 2-bromo-2-(3,4-dimethoxyphenyl)acetate?

The synthesis typically involves bromination of a precursor ester. A validated method includes reacting 2-(3,4-dimethoxyphenyl)acetic acid derivatives with brominating agents (e.g., bromine or N-bromosuccinimide) in the presence of a Lewis acid catalyst (e.g., FeBr₃ or Al₂O₃). For example, the Jia group achieved 63% yield by refluxing the precursor with 2,2,2-trichloroethyl bromoacetate and Al₂O₃ in dichloromethane . Alternative routes involve diazo intermediates, where 2-diazoacetates are functionalized under rhodium catalysis .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D experiments) is critical for confirming the ester, bromine, and dimethoxyphenyl groups. For instance, ¹³C NMR peaks for carbonyl carbons typically appear at δ 170–175 ppm, while methoxy groups resonate at δ 55–56 ppm . High-resolution mass spectrometry (HRMS) and X-ray crystallography further validate molecular weight and spatial configuration .

Q. How does the electron-donating methoxy group influence the compound’s reactivity?

The 3,4-dimethoxyphenyl group enhances electrophilic substitution reactions by activating the aromatic ring. This increases susceptibility to bromination at the ortho/para positions and stabilizes intermediates during nucleophilic acyl substitutions. Computational studies (DFT) can model charge distribution to predict reactivity .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity?

Optimization involves:

- Catalyst screening : Rhodium(II) catalysts (e.g., Rh₂(OAc)₄) improve diazo-based reactions by reducing side products .

- Solvent selection : Polar aprotic solvents (e.g., DCM) enhance bromination efficiency .

- Temperature control : Reflux conditions (40–60°C) balance reaction rate and decomposition .

Monitor progress via TLC and HPLC, and purify using column chromatography with silica gel or alumina .

Q. What computational methods are used to model reaction mechanisms involving this compound?

Density Functional Theory (DFT) calculates transition-state energies for bromination or esterification steps. Molecular docking simulations predict interactions with biological targets (e.g., enzymes), guided by the compound’s electron-rich aryl groups . Software like Gaussian or Schrödinger Suite is recommended .

Q. How can researchers resolve contradictions in spectral data during characterization?

Discrepancies between calculated and observed NMR shifts may arise from dynamic effects (e.g., rotamers). Strategies include:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.